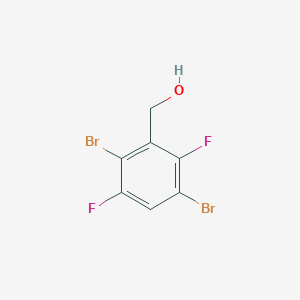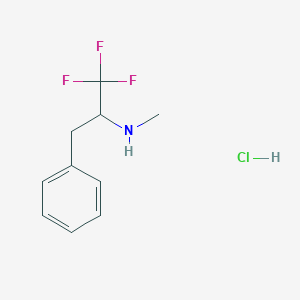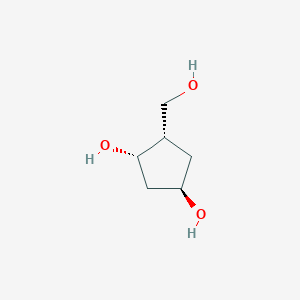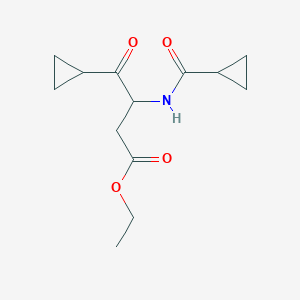
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a dihydropyran ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the dihydropyran ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Coupling reactions: The protected amino acid derivative is then coupled with the dihydropyran ring using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated systems might be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydropyran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the dihydropyran ring, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding. Its structural features could make it a candidate for drug development.
Medicine
In medicinal chemistry, this compound might be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate could be used in the production of fine chemicals, agrochemicals, or as a building block for polymers.
作用機序
The mechanism of action of ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate: This compound is unique due to its specific combination of a Boc-protected amino group and a dihydropyran ring.
®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)butanoate: A similar compound with a butanoate group instead of a propanoate group.
®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)acetate: Another related compound with an acetate group.
Uniqueness
The uniqueness of ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate lies in its specific structural features, which confer distinct chemical and biological properties. Its chiral nature and the presence of both a Boc-protected amino group and a dihydropyran ring make it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C14H23NO5 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
methyl (2R)-3-(3,6-dihydro-2H-pyran-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(17)15-11(12(16)18-4)9-10-5-7-19-8-6-10/h5,11H,6-9H2,1-4H3,(H,15,17)/t11-/m1/s1 |
InChIキー |
NTDACDOVKRBENN-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CCOCC1)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CCOCC1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one](/img/structure/B13093656.png)
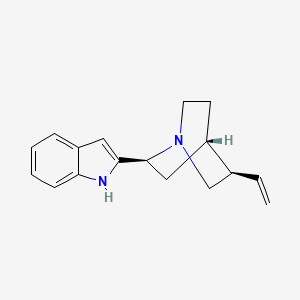

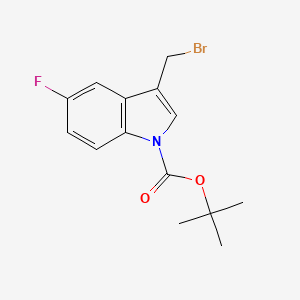
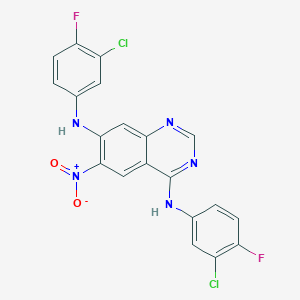
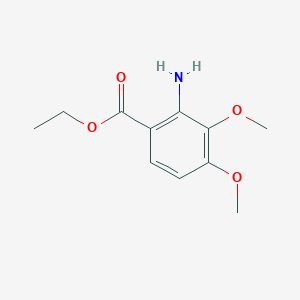
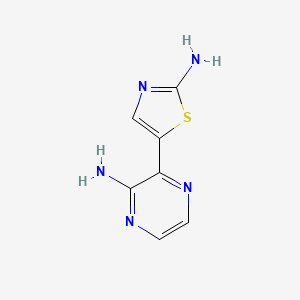
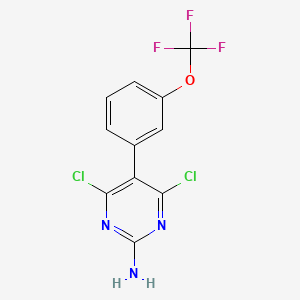
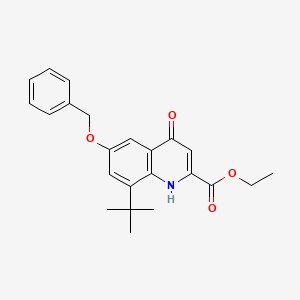
![7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13093713.png)
